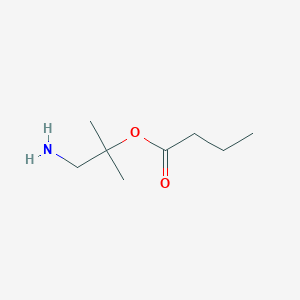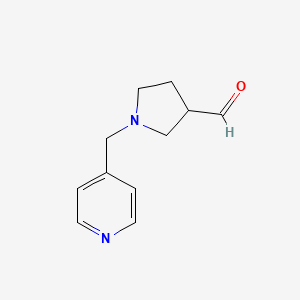
1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde is a chemical compound that features a pyrrolidine ring substituted with a pyridin-4-ylmethyl group and an aldehyde functional group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridin-4-ylmethyl group and the aldehyde functional group. One common method involves the reaction of pyrrolidine with pyridin-4-ylmethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: 1-(Pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid.
Reduction: 1-(Pyridin-4-ylmethyl)pyrrolidine-3-methanol.
Substitution: Various N-alkyl or N-acyl derivatives of the pyridin-4-ylmethyl group.
Applications De Recherche Scientifique
1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the pyridin-4-ylmethyl group can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, leading to inhibition or modulation of their activity. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further influencing their function .
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-carbaldehyde: Similar structure but lacks the pyridin-4-ylmethyl group.
Pyridin-3-ylmethylpyrrolidine: Similar structure but with the pyridinyl group at a different position.
Pyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness: 1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde is unique due to the presence of both the pyridin-4-ylmethyl group and the aldehyde functional group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c14-9-11-3-6-13(8-11)7-10-1-4-12-5-2-10/h1-2,4-5,9,11H,3,6-8H2 |
Clé InChI |
BMIIKDOJLGVHAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1C=O)CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



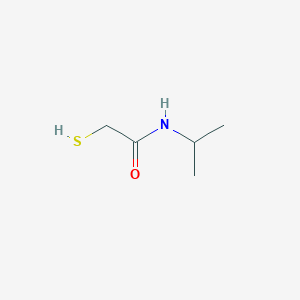
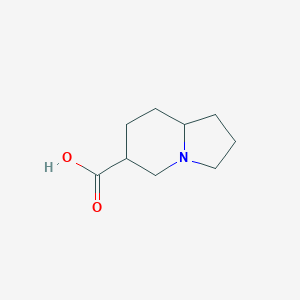
![4,6-Dibromobenzo[c]isothiazole](/img/structure/B12935359.png)
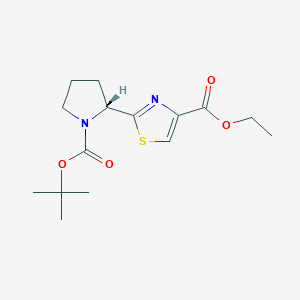
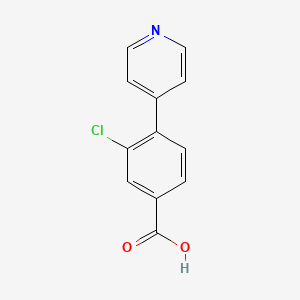
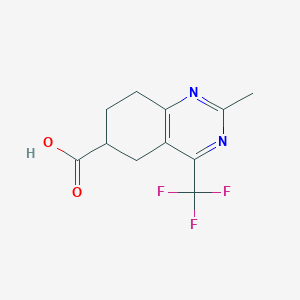
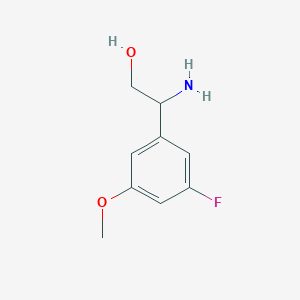
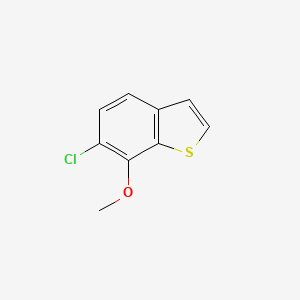
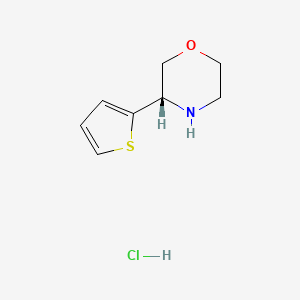

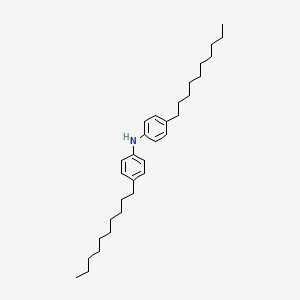
![2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one](/img/structure/B12935422.png)
